Phosphonic acid, phenyl-, bis(2,4,5-trichlorophenyl) ester
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Overview
Description
Phosphonic acid, phenyl-, bis(2,4,5-trichlorophenyl) ester is an organophosphorus compound characterized by the presence of a phosphonic acid esterified with phenyl and bis(2,4,5-trichlorophenyl) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, phenyl-, bis(2,4,5-trichlorophenyl) ester typically involves the esterification of phosphonic acid with phenyl and bis(2,4,5-trichlorophenyl) groups. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester . The reaction conditions often include the use of a solvent such as toluene and a catalyst like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, phenyl-, bis(2,4,5-trichlorophenyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenyl or trichlorophenyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonates.
Scientific Research Applications
Phosphonic acid, phenyl-, bis(2,4,5-trichlorophenyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism by which phosphonic acid, phenyl-, bis(2,4,5-trichlorophenyl) ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The specific pathways involved depend on the biological context and the target enzyme.
Comparison with Similar Compounds
Similar Compounds
Bis(2,4,6-trichlorophenyl) oxalate: Another organophosphorus compound with similar structural features but different functional groups.
Dimethyl methylphosphonate: A simpler phosphonate ester used in various industrial applications.
Uniqueness
Phosphonic acid, phenyl-, bis(2,4,5-trichlorophenyl) ester is unique due to its specific combination of phenyl and trichlorophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
73805-84-2 |
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Molecular Formula |
C18H9Cl6O3P |
Molecular Weight |
516.9 g/mol |
IUPAC Name |
1,2,4-trichloro-5-[phenyl-(2,4,5-trichlorophenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C18H9Cl6O3P/c19-11-6-15(23)17(8-13(11)21)26-28(25,10-4-2-1-3-5-10)27-18-9-14(22)12(20)7-16(18)24/h1-9H |
InChI Key |
LIFGZUWNYTWDAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(OC2=CC(=C(C=C2Cl)Cl)Cl)OC3=CC(=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
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